![molecular formula C14H16O3 B1323798 cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-47-3](/img/structure/B1323798.png)
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Description
“Cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a small-molecule organic compound. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(4-methylbenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is C14H16O3 . The InChI code for this compound is 1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of “cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is 232.28 g/mol . The compound is not chirally pure and contains a mixture of enantiomers .Scientific Research Applications
Chiral Compound Research
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound . Chiral compounds contain a mixture of enantiomers, which are not chirally pure . This property makes it a subject of interest in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules.
Drug Development
In medical research, cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid has been studied for its potential role in drug development. It has been found to be effective in the treatment of inflammatory diseases.
Cancer Research
Environmental Studies
This compound is also being studied in environmental research, although the specific applications in this field are not detailed in the available resources.
properties
IUPAC Name |
(1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUABZLEGQFYQH-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641306 |
Source
|
Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
732253-47-3 |
Source
|
Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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